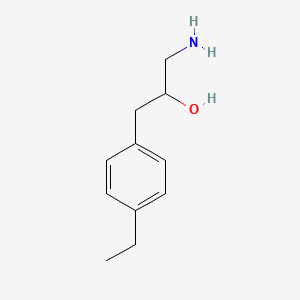

1-Amino-3-(4-ethylphenyl)propan-2-ol

Beschreibung

1-Amino-3-(4-ethylphenyl)propan-2-ol is a β-aminopropanol derivative characterized by a 4-ethylphenyl substituent at the propan-2-ol backbone.

Eigenschaften

Molekularformel |

C11H17NO |

|---|---|

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

1-amino-3-(4-ethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-2-9-3-5-10(6-4-9)7-11(13)8-12/h3-6,11,13H,2,7-8,12H2,1H3 |

InChI-Schlüssel |

JBHWVHHQBFXXBN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)CC(CN)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Amino-3-(4-ethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high enantioselectivity and conversion rates.

Industrial Production Methods

Industrial production of 1-Amino-3-(4-ethylphenyl)propan-2-ol typically involves the use of biocatalytic approaches due to their efficiency and sustainability. These methods often employ transaminases, amine dehydrogenases, or imine reductases to achieve the desired enantiomeric purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-3-(4-ethylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Amino-3-(4-ethylphenyl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amines.

Industry: The compound is used in the production of coatings, adhesives, and other industrial products

Wirkmechanismus

The mechanism of action of 1-Amino-3-(4-ethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as transaminases and dehydrogenases, leading to the formation of various biologically active metabolites. These interactions can modulate biochemical pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural analogs of 1-amino-3-(4-ethylphenyl)propan-2-ol, highlighting differences in substituents, physicochemical properties, and biological activity:

Key Structural and Functional Differences

Substituent Effects

- Fluorine improves metabolic stability and bioavailability due to its small size and strong C-F bond, as seen in 1-amino-3-(4-fluorophenoxy)propan-2-ol .

- Aromatic vs. Heterocyclic Substituents: Phenoxy derivatives (e.g., 4-ethylphenyl) exhibit planar aromatic systems, favoring receptor binding via van der Waals interactions. Heterocyclic substituents (e.g., dihydroisoquinolinyl) introduce rigidity and chiral centers, influencing enantioselective activity .

Physicochemical Properties

- Solubility: Methoxy and amino groups enhance water solubility (e.g., 1-(4-methoxyphenyl)-3-(methylamino)propan-2-ol), whereas halogenated or aromatic groups increase hydrophobicity .

- Stability: Fluorinated analogs demonstrate superior oxidative stability compared to non-halogenated counterparts .

Pharmacological Activity

- Adrenolytic Potential: Analogs like 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol show significant β-adrenergic receptor blockade, suggesting that 1-amino-3-(4-ethylphenyl)propan-2-ol may share similar mechanisms .

- Enantiomer-Specific Effects: The (S)-enantiomer of dihydroisoquinolinyl derivatives exhibits higher receptor affinity than the (R)-form, underscoring the importance of stereochemistry in drug design .

Biologische Aktivität

1-Amino-3-(4-ethylphenyl)propan-2-ol, also known as a chiral amino alcohol, exhibits notable biological activity due to its structural characteristics, particularly the presence of the ethylphenyl group. This compound has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry.

The compound's molecular structure allows it to interact with various biological targets, including enzymes and receptors. Its mechanism of action involves:

- Enzyme Interaction : It acts as a substrate for transaminases and dehydrogenases, leading to the formation of biologically active metabolites. These metabolites can modulate biochemical pathways, potentially exerting therapeutic effects.

- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with target proteins, enhancing binding affinity.

Antioxidant and Anticancer Properties

Recent studies have indicated that derivatives of 1-amino-3-(4-ethylphenyl)propan-2-ol possess significant antioxidant and anticancer activities:

- Antioxidant Activity : Compounds derived from similar structures have shown DPPH radical scavenging activity that surpasses that of known antioxidants like ascorbic acid .

- Anticancer Activity : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compounds exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Case Studies and Experimental Data

Several studies have explored the biological activity of 1-amino-3-(4-ethylphenyl)propan-2-ol and its derivatives:

Applications in Medicine and Industry

1-Amino-3-(4-ethylphenyl)propan-2-ol is being investigated for potential therapeutic applications due to its structural similarity to biologically active amines. Its applications include:

- Pharmaceutical Development : As an intermediate in synthesizing various pharmaceutical compounds.

- Industrial Use : Utilized in producing coatings and adhesives due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.